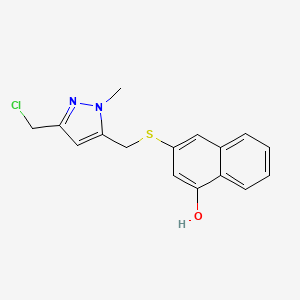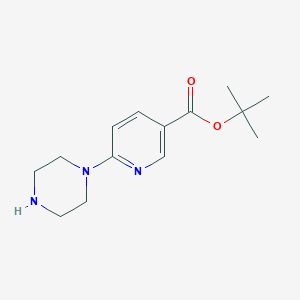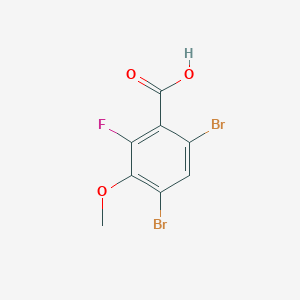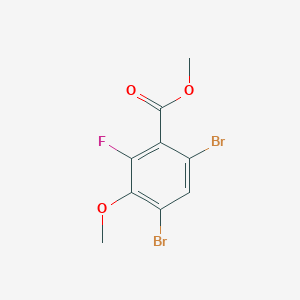
1,2-Bis(trifluoromethyl)cyclohexane, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(trifluoromethyl)cyclohexane, also known as 1,2-bis(trifluoromethyl)cyclohexane, is a cyclic compound with a molecular formula of C6F6. It is a colorless, low-boiling liquid with an extremely low vapor pressure. 1,2-Bis(trifluoromethyl)cyclohexane is a volatile compound with a boiling point of -58.2 °C and a melting point of -64.2 °C. It is a highly fluorinated hydrocarbon that is used in a variety of applications, including as a solvent and a reagent in the synthesis of organic compounds.
Mechanism of Action
1,2-Bis(trifluoromethyl)cyclohexane is a highly fluorinated hydrocarbon that is used in a variety of applications, including as a solvent and a reagent in the synthesis of organic compounds. The fluorine atoms of 1,2-Bis(trifluoromethyl)cyclohexane, 97%(trifluoromethyl)cyclohexane interact with the substrate molecules, forming strong bonds that can facilitate the desired reaction. The presence of fluorine atoms can also increase the reactivity of the substrate molecules, allowing for faster and more efficient reactions.
Biochemical and Physiological Effects
1,2-Bis(trifluoromethyl)cyclohexane is considered to be non-toxic and non-carcinogenic. It is not known to have any significant biochemical or physiological effects on humans or animals.
Advantages and Limitations for Lab Experiments
1,2-Bis(trifluoromethyl)cyclohexane has several advantages for use in laboratory experiments. It is a volatile compound with a low boiling point and a low vapor pressure, making it ideal for use as a solvent and a reagent in the synthesis of organic compounds. It is also a non-toxic and non-carcinogenic compound, making it safe to use in laboratory experiments. The main limitation of 1,2-Bis(trifluoromethyl)cyclohexane is its high cost, which can make it prohibitively expensive for some laboratory experiments.
Future Directions
1,2-Bis(trifluoromethyl)cyclohexane has a wide range of potential applications in the synthesis of organic compounds. It can be used as a solvent and a reagent in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. It can also be used as a model compound in the study of organic reactions. Additionally, 1,2-Bis(trifluoromethyl)cyclohexane can be used as a starting material in the synthesis of a variety of organic compounds, including polymers and other materials. Finally, 1,2-Bis(trifluoromethyl)cyclohexane can be used as a catalyst in the synthesis of other organic compounds.
Synthesis Methods
1,2-Bis(trifluoromethyl)cyclohexane is typically synthesized through a process known as the Wittig reaction. In this process, a phosphorus ylide is reacted with an aldehyde or ketone to form an alkene. The Wittig reaction is a versatile method for the synthesis of a variety of organic compounds, including 1,2-Bis(trifluoromethyl)cyclohexane, 97%(trifluoromethyl)cyclohexane. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide or dimethyl sulfoxide.
Scientific Research Applications
1,2-Bis(trifluoromethyl)cyclohexane is used in a variety of scientific research applications, including as a solvent in the synthesis of organic compounds, as a reagent in the synthesis of organic compounds, and as a model compound in the study of organic reactions. It is also used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active compounds.
properties
IUPAC Name |
1,2-bis(trifluoromethyl)cyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXBJEMVFBTTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(trifluoromethyl)cyclohexane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate](/img/structure/B6300798.png)
![7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6300814.png)


![7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B6300837.png)
![Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane](/img/structure/B6300839.png)
![5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B6300847.png)


![5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6300853.png)
![N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide](/img/structure/B6300854.png)

